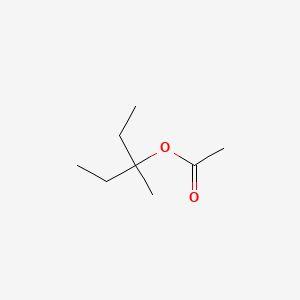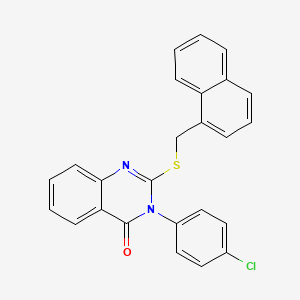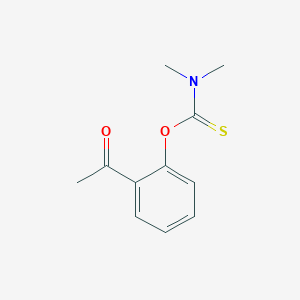
3-Pentanol, 3-methyl-, 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-methylpropyl acetate is an organic compound with the molecular formula C8H16O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpropyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylpropanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion. The general reaction is as follows:
1-Ethyl-1-methylpropanol+Acetic Acid→1-Ethyl-1-methylpropyl acetate+Water
Industrial Production Methods
In industrial settings, the production of 1-ethyl-1-methylpropyl acetate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1-methylpropyl acetate primarily undergoes hydrolysis reactions, where it reacts with water to form the corresponding alcohol and acetic acid. This reaction can be catalyzed by either acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: In the presence of a strong acid like hydrochloric acid, the ester bond is cleaved, resulting in the formation of 1-ethyl-1-methylpropanol and acetic acid.
Basic Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the ester is converted into the sodium salt of acetic acid and 1-ethyl-1-methylpropanol.
Major Products Formed
Acidic Hydrolysis: 1-Ethyl-1-methylpropanol and acetic acid.
Basic Hydrolysis: Sodium acetate and 1-ethyl-1-methylpropanol.
Applications De Recherche Scientifique
1-Ethyl-1-methylpropyl acetate has various applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the extraction and purification of biological compounds.
Medicine: Its derivatives may be explored for potential pharmaceutical applications.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in coatings and inks
Mécanisme D'action
The mechanism of action of 1-ethyl-1-methylpropyl acetate involves its interaction with various molecular targets depending on its application. For instance, as a solvent, it facilitates the dissolution of other compounds by reducing intermolecular forces. In biological systems, it may interact with enzymes or cellular membranes, altering their properties and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Isobutyl acetate: Similar ester with a different branching in the alkyl chain.
Methyl butyrate: Another ester with a different carboxylic acid component.
Uniqueness
1-Ethyl-1-methylpropyl acetate is unique due to its specific alkyl branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other esters may not be as effective .
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-methylpentan-3-yl acetate |
InChI |
InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3 |
Clé InChI |
DDQMXZFITHIRCN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012744.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)

![methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12012760.png)



![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)
![6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12012788.png)

